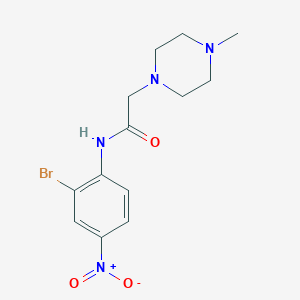![molecular formula C21H26N4O4 B4142321 N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitro-N-phenylbenzamide](/img/structure/B4142321.png)
N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitro-N-phenylbenzamide
Descripción general
Descripción
N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitro-N-phenylbenzamide, commonly known as EPPB, is a chemical compound that has gained significant attention in the field of scientific research. EPPB is a potent inhibitor of the protein phosphatase 2A (PP2A), which plays a crucial role in regulating various cellular processes, including cell cycle progression, apoptosis, and DNA damage response.
Mecanismo De Acción
EPPB exerts its inhibitory effect on N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitro-N-phenylbenzamide by binding to the catalytic subunit of the enzyme, thereby preventing its activity. This compound is a critical regulator of several signaling pathways that play crucial roles in cell growth, survival, and differentiation. The inhibition of this compound by EPPB leads to the dysregulation of these pathways, resulting in the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
EPPB has been shown to have several biochemical and physiological effects on cells. In cancer cells, EPPB induces DNA damage response and inhibits the repair of damaged DNA, leading to the activation of apoptosis. Additionally, EPPB has been found to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using EPPB in lab experiments is its potent inhibitory effect on N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitro-N-phenylbenzamide, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. However, the use of EPPB is limited by its toxicity and potential off-target effects. Therefore, careful optimization of the concentration and duration of EPPB treatment is required to avoid non-specific effects.
Direcciones Futuras
Several future directions can be explored in the field of EPPB research. One potential direction is the identification of novel targets of EPPB, which could lead to the development of new therapeutic strategies for various diseases. Additionally, the optimization of EPPB analogs with improved potency and toxicity profiles could enhance its potential as a therapeutic agent. Finally, the development of new methods for the targeted delivery of EPPB to specific tissues or cells could improve its efficacy and reduce its toxicity.
Aplicaciones Científicas De Investigación
EPPB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. EPPB has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, EPPB has been found to enhance the efficacy of chemotherapy drugs and radiation therapy in cancer treatment.
Propiedades
IUPAC Name |
N-ethyl-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitro-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-2-24(17-6-4-3-5-7-17)21(27)19-16-18(25(28)29)8-9-20(19)23-12-10-22(11-13-23)14-15-26/h3-9,16,26H,2,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFYZSKOWIIDLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCN(CC3)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4142240.png)

![N-(2-chlorophenyl)-4-{[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4142251.png)
![N-(2,3-dimethylphenyl)-N'-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}thiourea](/img/structure/B4142260.png)
![dimethyl 5-[({[2-(2,4-dichlorophenoxy)propanoyl]amino}carbonothioyl)amino]isophthalate](/img/structure/B4142269.png)
![N-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}-N'-[2-(methylthio)phenyl]succinamide](/img/structure/B4142278.png)
![ethyl 4-{[2-(1H-benzimidazol-2-ylthio)propanoyl]amino}benzoate](/img/structure/B4142290.png)
![N-[(1-adamantylamino)carbonothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B4142292.png)
![ethyl 4-({[3-allyl-1-(4-chlorophenyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4142299.png)
![ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-[(3-methoxy-4-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4142307.png)
![N-[3-(allyloxy)benzyl]-2-phenylethanamine hydrochloride](/img/structure/B4142312.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(1H-imidazol-1-yl)ethyl]-N-methylbenzamide](/img/structure/B4142313.png)
![N-ethyl-5-nitro-N-phenyl-2-[(2-phenylethyl)amino]benzamide](/img/structure/B4142319.png)
![2-({[3-{[(3-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4142322.png)